Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate
Description
Contextualizing Beta-Keto Esters in Contemporary Organic Synthesis
Beta-keto esters are a cornerstone of modern organic synthesis, prized for their versatile reactivity. researchgate.net Their structure incorporates both a ketone and an ester functional group, separated by a methylene (B1212753) group (the α-carbon). The protons on this α-carbon are particularly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate).
This facile enolate formation is central to their utility, allowing them to act as potent nucleophiles in a wide array of carbon-carbon bond-forming reactions. Key transformations involving beta-keto esters include:
Alkylation: The enolate can be readily alkylated at the α-carbon.
Acylation: Reaction with acyl chlorides or anhydrides introduces an additional acyl group.
Claisen Condensation: A fundamental reaction for forming larger carbon skeletons.
Heterocyclic Synthesis: They serve as critical precursors for a vast range of heterocyclic compounds, such as furans, pyrroles, and pyrimidines. uwindsor.ca
Because of this reactivity, beta-keto esters function as key intermediates in the synthesis of complex natural products and pharmaceutical agents. acs.org
The Significance of Dichlorophenyl Moieties in Synthetic and Biological Chemistry
The inclusion of a dichlorophenyl group within a molecule is a common strategy in medicinal chemistry and drug design. Halogen atoms, particularly chlorine, can profoundly influence a compound's physicochemical and biological properties. There are currently over 250 FDA-approved drugs that contain chlorine, highlighting its importance in pharmaceuticals. nih.gov
The introduction of a dichlorophenyl moiety can modulate several key parameters:
Lipophilicity: Chlorine atoms increase a molecule's lipophilicity (fat solubility), which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability: The carbon-chlorine bond is strong and can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body.
Binding Interactions: The chlorine atoms can participate in halogen bonding or other non-covalent interactions with biological targets like enzymes and receptors, potentially enhancing binding affinity and selectivity.
Electronic Effects: As electron-withdrawing groups, chlorine atoms can alter the electronic nature of the aromatic ring, influencing the reactivity of the molecule and the pKa of nearby functional groups.
The specific substitution pattern of the chlorine atoms is crucial. For instance, the 2,3-dichloro substitution pattern, as seen in the title compound, creates a distinct electronic and steric profile compared to other isomers (e.g., 2,4-dichloro or 3,5-dichloro). This specific arrangement has been incorporated into molecules designed as selective ligands for dopamine (B1211576) D3 receptors, demonstrating its utility in crafting molecules for specific biological targets. nih.gov
Overview of Research Trajectories for Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate
While specific, published applications of this compound are limited, its structure as an aryl beta-keto ester suggests several clear and promising research trajectories. These potential applications are based on the well-established reactivity of this class of compounds.
The primary research value of this compound lies in its role as a versatile synthetic intermediate. γ-Aryl-β-ketoesters are recognized as key precursors in the synthesis of various fused heterocyclic systems, which are of significant interest in pharmaceutical and agrochemical sciences. acs.org The presence of the dichlorophenyl ring offers a handle for further functionalization or for tuning the biological activity of the final product.
Potential synthetic applications include:
Synthesis of Heterocycles: The compound is an ideal starting material for synthesizing substituted quinolines, furans, and pyrroles. researchgate.netuwindsor.ca For example, the Feist-Benary furan (B31954) synthesis involves the reaction of a β-keto ester with an α-halo ketone. uwindsor.ca
Creation of Bioactive Scaffolds: It can be used to construct more complex molecules for biological screening. The dichlorophenyl group is a known pharmacophore in various contexts, and using this compound as a scaffold allows for the systematic exploration of new chemical space.
Precursor to α-Substituted Ketones and Esters: Through reactions involving C-C bond cleavage, the β-keto ester functionality can be leveraged to produce α-thio ketones or α-thio esters, which are themselves valuable synthetic intermediates. beilstein-journals.org
In essence, the research trajectory for this compound is that of a foundational building block, enabling chemists to efficiently construct diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOMOYXXUUJJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 2,3 Dichlorophenyl 3 Oxopropanoate
Established Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate can be approached through several strategic disconnections of the target molecule. The most common and established routes involve the formation of the ester, the carbon-carbon bond between the aromatic ring and the keto group, or the carbon-carbon bond within the propanoate chain.
Esterification Approaches (e.g., from 3-(2,3-dichlorophenyl)-3-oxopropanoic acid with Ethanol)
One of the most direct methods for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 3-(2,3-dichlorophenyl)-3-oxopropanoic acid. The Fischer esterification, a classic and widely used method, involves the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. google.comjustia.com
The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is typically used as the solvent. google.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). google.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. google.com Subsequent proton transfer and elimination of a water molecule yield the desired ethyl ester.
A typical procedure would involve refluxing a solution of 3-(2,3-dichlorophenyl)-3-oxopropanoic acid in ethanol with a catalytic amount of concentrated sulfuric acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by neutralizing the excess acid and extracting the product into an organic solvent.
| Reactants | Reagents & Conditions | Product | Typical Yield |
| 3-(2,3-dichlorophenyl)-3-oxopropanoic acid, Ethanol | H₂SO₄ (catalytic), Reflux | This compound | High |
Condensation Reactions (e.g., Claisen-Schmidt Type)
The Claisen condensation is a powerful carbon-carbon bond-forming reaction that is particularly useful for the synthesis of β-keto esters. libretexts.orgpressbooks.pub A crossed Claisen condensation, in which two different esters are reacted, can be employed for the synthesis of this compound. libretexts.org In a plausible synthetic route, a derivative of 2,3-dichlorobenzoic acid, such as methyl 2,3-dichlorobenzoate (which lacks α-hydrogens), could be reacted with ethyl acetate (B1210297) in the presence of a strong base. libretexts.org
The mechanism involves the deprotonation of the α-carbon of ethyl acetate by a strong base, such as sodium ethoxide or sodium hydride, to form a nucleophilic enolate. pressbooks.pubquora.com This enolate then attacks the electrophilic carbonyl carbon of the 2,3-dichlorobenzoate. The subsequent elimination of a methoxide (B1231860) ion from the tetrahedral intermediate results in the formation of the β-keto ester. libretexts.org The use of a stoichiometric amount of base is often necessary to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ester. libretexts.org
| Reactants | Reagents & Conditions | Product | Potential Challenges |
| Methyl 2,3-dichlorobenzoate, Ethyl acetate | Sodium ethoxide, Ethanol (solvent), then H₃O⁺ workup | This compound | Self-condensation of ethyl acetate, Reversibility |
Acylation Reactions (e.g., Modified Friedel-Crafts Acylation, Reaction with Ethyl Oxalyl Chloride)
Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. fiveable.meorganic-chemistry.orgwikipedia.org This methodology can be adapted to synthesize this compound by acylating 1,2-dichlorobenzene (B45396) with a suitable three-carbon acylating agent that already contains the ethyl ester functionality. A potential acylating agent for this purpose is ethyl malonyl chloride. chemguide.co.ukchemguide.co.uk
The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). fiveable.memasterorganicchemistry.com The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. fiveable.me This acylium ion is then attacked by the electron-rich aromatic ring of 1,2-dichlorobenzene in an electrophilic aromatic substitution reaction. A significant challenge in this approach is the deactivating effect of the two chlorine atoms on the benzene (B151609) ring, which makes the aromatic substrate less nucleophilic and may require harsh reaction conditions or more potent catalyst systems. libretexts.org
| Reactants | Reagents & Conditions | Product | Key Considerations |
| 1,2-Dichlorobenzene, Ethyl malonyl chloride | AlCl₃ (stoichiometric), Inert solvent (e.g., CS₂, CH₂Cl₂), Heat | This compound | Deactivation of the aromatic ring by chlorine atoms, Potential for side reactions |
Alternatively, a reaction with ethyl oxalyl chloride would introduce a two-carbon keto-ester unit, which would then require a subsequent chain extension step.
Coupling Reactions (e.g., with Nitrile-Containing Reagents)
While less common for the direct synthesis of β-keto esters, coupling reactions involving nitrile-containing reagents can be a viable pathway. For instance, a Blaise reaction could be envisioned where an organozinc intermediate derived from an α-haloester reacts with a 2,3-dichlorobenzonitrile. Subsequent hydrolysis of the resulting β-enamino ester would yield the desired β-keto ester.
Another approach could involve the reaction of a Grignard reagent derived from 1,2-dichlorobenzene with a cyanoacetate (B8463686) derivative, such as ethyl cyanoacetate. This would be followed by acidic workup to hydrolyze the intermediate imine.
Optimization Strategies for Synthetic Pathways
The efficiency and practicality of any synthetic route are highly dependent on the optimization of reaction conditions. For the synthesis of this compound, key areas for optimization include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst System Selection and Mechanistic Role
The selection of an appropriate catalyst is crucial, particularly in the context of Friedel-Crafts acylation of the deactivated 1,2-dichlorobenzene ring.
In Friedel-Crafts acylation, the primary role of the Lewis acid catalyst (e.g., AlCl₃) is to generate the highly reactive acylium ion from the acyl chloride. fiveable.me For deactivated aromatic substrates, stronger Lewis acids or higher catalyst loadings may be necessary to achieve a reasonable reaction rate. libretexts.org However, this can also lead to increased side reactions. The catalyst also complexes with the product ketone, necessitating the use of stoichiometric amounts of the catalyst. wikipedia.org
For esterification reactions, the Brønsted acid catalyst (e.g., H₂SO₄) protonates the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. google.com The efficiency of the catalysis can be influenced by the acidity of the catalyst and its solubility in the reaction medium.
In Claisen condensations, the base is not a catalyst in the strictest sense as it is consumed in a stoichiometric amount to deprotonate the resulting β-keto ester and drive the equilibrium. libretexts.org However, the choice of base (e.g., sodium ethoxide, sodium hydride, or lithium diisopropylamide) can significantly impact the reaction's success by influencing the rate of enolate formation and minimizing side reactions like ester hydrolysis.
| Reaction Type | Catalyst/Reagent | Mechanistic Role | Optimization Considerations |
| Fischer Esterification | H₂SO₄, TsOH | Protonation of the carboxylic acid carbonyl group | Catalyst loading, removal of water |
| Claisen Condensation | NaOEt, NaH, LDA | Deprotonation of the α-carbon of the ester | Choice of base to match the ester's alkoxy group, reaction temperature to control side reactions |
| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | Generation of the acylium ion electrophile | Stoichiometry of the Lewis acid, choice of a more active catalyst for deactivated substrates |
By carefully selecting and optimizing the synthetic methodology and reaction conditions, this compound can be prepared efficiently, enabling its use in the synthesis of a wide range of more complex and potentially biologically active molecules.
Influence of Temperature, Pressure, and Solvent Systems on Reaction Efficiency
The efficiency of the synthesis of this compound is significantly influenced by reaction parameters such as temperature, pressure, and the choice of solvent.
Temperature: The reaction temperature plays a critical role in the rate of the Claisen condensation. Generally, higher temperatures can increase the reaction rate. However, excessively high temperatures may lead to side reactions, such as decomposition of the reactants or products, or promote undesired self-condensation of the enolizable ester. For many Claisen condensations, reactions are often carried out at temperatures ranging from ambient temperature to reflux, depending on the reactivity of the substrates and the solvent used. researchgate.net For instance, in related preparations, reactions are maintained at specific temperatures, such as 37-40°C or even up to 140°C in an oil bath, to achieve optimal results. orgsyn.orggoogle.com
Pressure: While many Claisen condensations are conducted at atmospheric pressure, the use of reduced pressure can be advantageous, particularly during the purification step to remove volatile impurities or the solvent. orgsyn.org In specific synthetic procedures for related compounds, distillation under reduced pressure is a key step to isolate the pure product. orgsyn.org
Solvent Systems: The choice of solvent is crucial as it must be able to dissolve the reactants and the base, while not interfering with the reaction. Aprotic solvents are generally preferred for Claisen condensations. The solvent should ideally be inert to the strong base used. Common solvents include ethers like diethyl ether or tetrahydrofuran (B95107) (THF), and hydrocarbons such as toluene (B28343) or hexane (B92381). googleapis.com The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield. The use of an alkoxide base where the alkyl group matches the alcohol that would be eliminated from the ester (e.g., sodium ethoxide with ethyl esters) is a common strategy to prevent transesterification side reactions. masterorganicchemistry.comyoutube.com
Table 1: Influence of Reaction Parameters on the Synthesis of β-Keto Esters
| Parameter | Influence on Reaction Efficiency | General Considerations |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to side reactions and decomposition. | Optimal temperature is substrate-dependent and needs to be determined empirically. |
| Pressure | Primarily relevant for purification via distillation. Reduced pressure allows for distillation at lower temperatures, preventing thermal decomposition of the product. | Standard atmospheric pressure is typical for the reaction itself. |
| Solvent | Affects solubility of reactants and intermediates, and can influence the reactivity of the base. | Aprotic, non-reactive solvents are preferred. The choice of solvent can impact reaction yield and purity of the product. |
Advanced Purification and Isolation Techniques for Enhanced Purity
Achieving high purity of this compound is essential, particularly for its potential applications in further chemical syntheses. Following the initial reaction, the workup typically involves neutralization with an aqueous acid to protonate the product enolate. youtube.com The crude product is then extracted into an organic solvent.
Distillation: Vacuum distillation is a primary technique for purifying liquid β-keto esters. orgsyn.org By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal degradation during purification. This method is effective in separating the desired product from non-volatile impurities and residual high-boiling solvents.
Chromatography: For achieving very high purity, column chromatography is a valuable technique. Silica gel is a common stationary phase, and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the target compound from byproducts and unreacted starting materials based on their different polarities. orgsyn.org
Crystallization: If the β-keto ester is a solid or can be derivatized to a solid, recrystallization can be an effective method for purification. This technique relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.
Washing and Extraction: The initial purification steps often involve washing the organic extract with water and brine to remove water-soluble impurities, residual acid, and base. orgsyn.org
Table 2: Purification and Isolation Techniques for β-Keto Esters
| Technique | Principle | Application for Enhanced Purity |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Removes non-volatile impurities and high-boiling solvents, preventing thermal decomposition. |
| Column Chromatography | Separation based on differential adsorption of compounds onto a stationary phase. | Effective for separating compounds with similar boiling points and achieving high purity. |
| Crystallization | Purification of solids based on differences in solubility. | Can yield highly pure crystalline product if the compound is a solid. |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases. | Used in the initial workup to separate the product from aqueous-soluble impurities. |
Scalable Production Methods and Industrial Synthesis Considerations
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
Reaction Conditions: For large-scale synthesis, reaction conditions must be precisely controlled. This includes maintaining the optimal temperature through efficient heat exchange systems to manage the exothermic nature of the Claisen condensation. The choice of base is also critical; while sodium ethoxide is common, other bases like sodium hydride or sodium amide might offer advantages in terms of reactivity and yield, but also pose greater handling challenges on an industrial scale. organic-chemistry.org
Process Safety: The use of strong bases and flammable organic solvents necessitates robust safety protocols. Industrial-scale reactions are typically carried out in specialized reactors designed to handle hazardous materials and control reaction parameters precisely. The potential for runaway reactions must be carefully assessed and mitigated.
Purification and Waste Management: On an industrial scale, purification methods need to be efficient and scalable. Continuous distillation may be preferred over batch distillation. The environmental impact of the process is another important consideration, and strategies for solvent recycling and waste minimization are essential. The use of column chromatography, while effective for high purity, can be costly and generate significant solvent waste, making it less ideal for large-scale production unless absolutely necessary. googleapis.com
Process Optimization: To maximize yield and throughput, process parameters are often optimized using statistical methods like Design of Experiments (DoE). This can help in identifying the optimal combination of temperature, reactant ratios, and reaction time for the most efficient production. The development of continuous flow processes, where reactants are continuously fed into a reactor and the product is continuously removed, can offer significant advantages in terms of safety, consistency, and scalability over traditional batch processes. google.com
Table 3: Industrial Synthesis Considerations for this compound
| Consideration | Key Factors | Industrial Approach |
| Reaction Control | Temperature, mixing, addition rate of reagents. | Use of automated reactor systems with precise temperature and pressure control. |
| Cost-Effectiveness | Cost of raw materials, energy consumption, process yield. | Sourcing of cost-effective starting materials, optimization of reaction conditions to maximize yield. |
| Safety | Handling of strong bases and flammable solvents. | Implementation of robust safety protocols, use of specialized equipment. |
| Purification | Efficiency, scalability, and cost of purification methods. | Preference for scalable techniques like continuous distillation over chromatography. |
| Sustainability | Solvent usage, waste generation. | Implementation of solvent recycling programs and waste minimization strategies. |
Chemical Reactivity and Transformational Pathways of Ethyl 3 2,3 Dichlorophenyl 3 Oxopropanoate
Reactivity Profiles of Key Functional Groups
The reactivity of ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate is a composite of the individual reactivities of its constituent functional groups. The presence of both a ketone and an ester group provides multiple sites for nucleophilic attack and enolate formation. fiveable.me Concurrently, the dichlorophenyl substituent, while generally unreactive under nucleophilic conditions, can be activated towards substitution under specific circumstances.
The core of the molecule's reactivity lies in its β-keto ester functionality. This arrangement consists of a ketone carbonyl group at the β-position relative to the ester carbonyl group. The ketone carbonyl is generally more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. This difference in reactivity allows for selective transformations.
The ester group, while less reactive than the ketone, can undergo nucleophilic acyl substitution reactions, such as hydrolysis, transesterification, and amidation. The α-carbon, situated between the two carbonyl groups, is particularly acidic. This acidity facilitates the formation of a resonance-stabilized enolate ion in the presence of a base, which can then act as a potent nucleophile in various carbon-carbon bond-forming reactions. fiveable.me
| Functional Group | Key Reactive Site | Common Reactions | Governing Factors |
|---|---|---|---|
| Ketone | Carbonyl Carbon | Nucleophilic Addition, Reduction | Higher electrophilicity compared to the ester carbonyl. |
| Ester | Carbonyl Carbon | Nucleophilic Acyl Substitution (Hydrolysis, Transesterification) | Resonance stabilization makes it less electrophilic than a ketone. |
| α-Carbon | α-Hydrogen | Deprotonation to form an enolate, Alkylation, Condensation Reactions | Acidity is enhanced by the electron-withdrawing effect of two adjacent carbonyl groups. |
The 2,3-dichlorophenyl group is an electron-withdrawing substituent due to the inductive effect of the two chlorine atoms. Generally, aromatic rings are electron-rich and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups can render the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.commasterorganicchemistry.com In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, a chloride ion.
For an SNAr reaction to proceed, the aromatic ring must be activated by potent electron-withdrawing groups, typically positioned ortho or para to the leaving group, which can stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com In this compound, the benzoyl group itself is an electron-withdrawing group. This deactivation of the ring towards electrophiles makes it more susceptible to nucleophilic attack, although it is not as strongly activating as a nitro group. chemistrysteps.com The chlorine atoms are in the ortho and meta positions relative to the point of attachment of the oxopropanoate chain. Nucleophilic substitution of one of the chlorine atoms would require harsh reaction conditions.
Specific Reaction Types and Their Mechanisms
The diverse reactivity of this compound allows for a range of specific chemical transformations, including oxidation, reduction, and various functional group interconversions.
While the aromatic ring is relatively resistant to oxidation, the side chain offers potential sites for oxidative cleavage. Strong oxidizing agents under harsh conditions could potentially cleave the bond between the carbonyl groups, leading to the formation of 2,3-dichlorobenzoic acid. Oxidative cleavage of ketones can be achieved with reagents like peracids in what is known as the Baeyer-Villiger oxidation, which would convert the ketone into an ester. imperial.ac.uk
| Reaction Type | Typical Reagents | Potential Products | Mechanism Highlights |
|---|---|---|---|
| Oxidative Cleavage | KMnO₄ (hot, concentrated), O₃ followed by oxidative workup | 2,3-Dichlorobenzoic acid | Cleavage of the C-C bond adjacent to the carbonyl group. |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Anhydride or ester derivatives | Insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon. imperial.ac.uk |
The carbonyl groups of this compound are susceptible to reduction by various hydride reagents. The outcome of the reduction depends on the choice of the reducing agent.
Sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the more reactive ketone to a secondary alcohol, yielding ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate, while leaving the less reactive ester group intact. askfilo.comaskfilo.comyoutube.com
In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will reduce both the ketone and the ester functional groups. byjus.comadichemistry.commasterorganicchemistry.comyoutube.com The initial reduction of the ketone would be followed by the reduction of the ester to a primary alcohol. This would result in the formation of 1-(2,3-dichlorophenyl)propane-1,3-diol.
| Reducing Agent | Functional Group(s) Reduced | Major Product(s) | Reaction Conditions |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate | Typically carried out in protic solvents like methanol or ethanol (B145695) at room temperature. askfilo.comaskfilo.comyoutube.com |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 1-(2,3-Dichlorophenyl)propane-1,3-diol | Requires anhydrous aprotic solvents like diethyl ether or THF, followed by an aqueous workup. byjus.comadichemistry.commasterorganicchemistry.comyoutube.com |
The β-keto ester moiety is a versatile platform for a multitude of functional group interconversions, providing access to a wide range of derivatives.
One of the most common transformations is hydrolysis of the ester group, which can be achieved under either acidic or basic conditions, to yield the corresponding β-keto acid. These β-keto acids are often unstable and can readily undergo decarboxylation upon heating to afford a ketone, in this case, 1-(2,3-dichlorophenyl)ethanone.
The active methylene (B1212753) group can be readily alkylated or acylated after deprotonation with a suitable base. Furthermore, the 1,3-dicarbonyl unit is a classic precursor for the synthesis of various heterocyclic compounds. For instance, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with amidines or ureas can yield pyrimidines. researchgate.net
| Reaction Type | Reagents | Product Class | Significance |
|---|---|---|---|
| Hydrolysis and Decarboxylation | Aqueous acid or base, followed by heat | Ketones (1-(2,3-dichlorophenyl)ethanone) | A common synthetic route to substituted ketones. |
| Alkylation/Acylation | Base (e.g., NaH, NaOEt), followed by an alkyl/acyl halide | α-Substituted β-keto esters | Allows for the introduction of various substituents at the α-position. |
| Heterocycle Synthesis | Hydrazines, amidines, ureas, etc. | Pyrazoles, pyrimidines, etc. | Provides access to a diverse range of heterocyclic structures with potential biological activities. researchgate.net |
Mechanistic Studies of Thermal and Chemical Decomposition
While specific mechanistic studies on the thermal and chemical decomposition of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemical behavior of β-keto esters. The transformational pathways for this class of compounds primarily involve hydrolysis and subsequent decarboxylation, particularly under thermal stress.
Thermal Decomposition:
The thermal decomposition of β-keto esters like this compound is largely driven by the lability of the β-keto acid intermediate. Upon heating, especially in the presence of acid or base, the ester can undergo hydrolysis to form the corresponding β-keto acid, 3-(2,3-dichlorophenyl)-3-oxopropanoic acid. This intermediate is unstable and readily loses carbon dioxide through a cyclic transition state, a process known as decarboxylation, to yield a ketone. libretexts.org
The generally accepted mechanism for the decarboxylation of a β-keto acid involves a six-membered cyclic transition state. The carbonyl oxygen of the carboxylic acid protonates the keto group, and a concerted rearrangement of electrons leads to the elimination of carbon dioxide and the formation of an enol intermediate. This enol then tautomerizes to the more stable keto form, in this case, 2,3-dichloroacetophenone.
Chemical Decomposition:
Chemical decomposition of this compound can be initiated under various conditions, most notably through hydrolysis.
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. libretexts.org This is followed by proton transfer and elimination of ethanol to yield the carboxylic acid, 3-(2,3-dichlorophenyl)-3-oxopropanoic acid. libretexts.org As mentioned, this β-keto acid is prone to subsequent decarboxylation.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent elimination of the ethoxide ion forms the carboxylate salt. Acidification of the reaction mixture then yields the β-keto acid, which can then decarboxylate upon heating.
The primary products expected from the thermal and chemical decomposition of this compound are outlined in the table below.
| Decomposition Pathway | Intermediate | Primary Products |
| Thermal Decomposition | 3-(2,3-dichlorophenyl)-3-oxopropanoic acid | 2,3-dichloroacetophenone, Carbon Dioxide, Ethanol |
| Acid-Catalyzed Hydrolysis | 3-(2,3-dichlorophenyl)-3-oxopropanoic acid | 2,3-dichloroacetophenone, Carbon Dioxide, Ethanol |
| Base-Catalyzed Hydrolysis | Sodium 3-(2,3-dichlorophenyl)-3-oxopropanoate | 2,3-dichloroacetophenone, Carbon Dioxide, Ethanol |
It is important to note that other reaction pathways may be possible under specific conditions. For instance, β-keto esters can undergo a variety of palladium-catalyzed reactions that can lead to different transformation products. nih.gov However, in the context of simple thermal and chemical decomposition, hydrolysis followed by decarboxylation represents the most fundamental and expected pathway.
Spectroscopic and Crystallographic Characterization of Ethyl 3 2,3 Dichlorophenyl 3 Oxopropanoate and Analogous Structures
Vibrational Spectroscopy (e.g., Infrared Spectroscopy, Analysis of Carbonyl Stretching Modes)
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule. For ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate, the IR spectrum is expected to be dominated by absorptions corresponding to its ester and ketone carbonyl groups, as well as vibrations from the aromatic ring and alkyl chain.
The most characteristic feature in the IR spectrum of a β-keto ester is the presence of strong absorption bands corresponding to the two carbonyl (C=O) stretching vibrations. For this compound, which exists in a keto-enol tautomerism, the spectrum will reflect both forms.
Ketonic Form: The aryl ketone C=O stretching vibration is expected to appear in the range of 1685-1705 cm⁻¹. The conjugation with the dichlorophenyl ring typically lowers the frequency compared to a simple aliphatic ketone. The ester C=O stretching vibration is anticipated to be in the region of 1735-1750 cm⁻¹.
Enolic Form: In the enol tautomer, intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen can cause a significant shift of the carbonyl band to a lower wavenumber, typically around 1640-1660 cm⁻¹. The C=C stretching of the enol form is expected around 1600-1640 cm⁻¹, and a broad O-H stretching band may be observed around 2500-3200 cm⁻¹.
For comparison, the IR spectrum of the analogous compound ethyl benzoylacetate shows a strong ketone carbonyl absorption around 1686 cm⁻¹ and an ester carbonyl absorption at approximately 1742 cm⁻¹. Additionally, C-O stretching vibrations associated with the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C-H bands from the ethyl group appear just below 3000 cm⁻¹. The presence of chlorine atoms on the phenyl ring will also give rise to characteristic C-Cl stretching bands in the fingerprint region, typically below 800 cm⁻¹.
Table 1: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Aryl Ketone C=O | Stretch | 1685 - 1705 | Influenced by conjugation with the aromatic ring. |
| Ester C=O | Stretch | 1735 - 1750 | Typical range for saturated esters. |
| Enol C=O | Stretch | 1640 - 1660 | Lower frequency due to intramolecular H-bonding. |
| Aromatic C=C | Stretch | 1450 - 1600 | Multiple bands expected. |
| C-O (Ester) | Stretch | 1100 - 1300 | Strong, characteristic absorptions. |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR for Detailed Structural Elucidation)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation, providing information on the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group, the methylene (B1212753) protons adjacent to the carbonyl groups, and the aromatic protons.
Ethyl Group: A triplet at approximately 1.2-1.4 ppm corresponding to the methyl (-CH₃) protons, coupled to the methylene protons. A quartet around 4.1-4.3 ppm from the methylene (-OCH₂-) protons, coupled to the methyl protons.
Methylene Protons (-COCH₂CO-): A singlet at around 3.8-4.2 ppm. The chemical shift of these active methylene protons can vary depending on the solvent and the extent of enolization.
Aromatic Protons: The 2,3-dichlorophenyl group will exhibit a complex multiplet pattern in the aromatic region, typically between 7.2 and 7.8 ppm. The three protons on the ring will show coupling to each other, with expected doublet of doublets or triplet-like patterns.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.
Ethyl Group: The methyl carbon (-CH₃) is expected around 14 ppm, and the methylene carbon (-OCH₂-) around 61 ppm.
Methylene Carbon (-COCH₂CO-): This carbon is expected to appear at approximately 45-50 ppm.
Carbonyl Carbons: Two distinct signals are expected in the downfield region for the ketone and ester carbonyl carbons, likely in the range of 165-175 ppm for the ester and 190-200 ppm for the ketone.
Aromatic Carbons: Six signals are expected for the dichlorophenyl ring carbons. The carbons bonded to chlorine atoms will be shifted downfield and their signals may be less intense. The chemical shifts will be in the approximate range of 125-140 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl -CH₃ | ~1.3 (triplet) | ~14 |
| Ethyl -OCH₂- | ~4.2 (quartet) | ~61 |
| Methylene -COCH₂CO- | ~4.0 (singlet) | ~48 |
| Aromatic C-H | 7.2 - 7.8 (multiplet) | 125 - 135 |
| Aromatic C-Cl | - | 130 - 140 |
| Ester C=O | - | ~170 |
X-ray Diffraction Analysis for Solid-State Architecture
The supramolecular assembly of this compound in the solid state will be governed by a variety of weak intermolecular interactions.
Hydrogen Bonding: In the presence of the enol tautomer, a strong intramolecular O-H···O hydrogen bond is expected. Weaker intermolecular C-H···O hydrogen bonds involving the methylene and aromatic C-H donors and the carbonyl oxygen acceptors are highly probable, linking molecules into chains or sheets.
Halogen Bonding: A key interaction will be halogen bonding, where the electrophilic region on one of the chlorine atoms (the σ-hole) interacts with a nucleophilic region (such as a carbonyl oxygen) of a neighboring molecule (C-Cl···O). nih.gov These interactions are highly directional and can play a significant role in dictating the crystal packing. researchgate.netbohrium.com Type I (C-Cl···Cl-C) and Type II (C-Cl···Cl-C) halogen-halogen contacts are also possible. nih.gov
CH-π Interactions: Interactions between the C-H bonds of the ethyl or methylene groups and the π-system of the aromatic ring of an adjacent molecule can further stabilize the crystal structure.
The variety of functional groups in this compound makes it an interesting target for crystal engineering. nih.gov The interplay between hydrogen bonds, halogen bonds, and π-π stacking can be exploited to design specific supramolecular architectures. rsc.org
The directionality and strength of the halogen bond, in particular, offer a powerful tool for controlling the self-assembly process. nih.gov By understanding how the chlorine substituents direct the packing, it is possible to predict and potentially design crystalline materials with desired properties. The competition and cooperation between the different non-covalent interactions will ultimately determine the final crystal structure, highlighting the complexity and subtlety of molecular recognition in the solid state. This knowledge is crucial for controlling polymorphism, which can have significant impacts on the physical properties of the material.
Computational and Theoretical Investigations of Ethyl 3 2,3 Dichlorophenyl 3 Oxopropanoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular attributes with a favorable balance of accuracy and computational cost. For a molecule like Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecule's geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state, thus predicting the most stable three-dimensional structure of the compound. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its shape.
Conformational analysis is also crucial, as the molecule possesses several rotatable bonds. Different spatial arrangements of the ethyl ester and dichlorophenyl groups, known as conformers, can exist, each with a distinct energy level. By systematically rotating these bonds and performing energy calculations, researchers can identify the global minimum energy conformer, which is the most likely structure to be observed under experimental conditions.
Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) – Lowest Unoccupied Molecular Orbital (LUMO) Energies, Energy Band Gaps)
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost empty orbital and relates to the molecule's electron-accepting capability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the calculation of these energies would provide insights into its reactivity, polarizability, and electronic transition properties.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
Advanced Analysis of Intermolecular Interactions
Beyond the properties of an individual molecule, understanding how it interacts with its neighbors is fundamental. Several computational techniques are employed to visualize and quantify the noncovalent interactions that govern the behavior of molecules in condensed phases.
Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. Different colors are used to denote regions of varying potential: red typically indicates areas of negative potential, which are susceptible to electrophilic attack, while blue signifies regions of positive potential, prone to nucleophilic attack. For this compound, an MEP analysis would highlight the electronegative oxygen and chlorine atoms as potential sites for positive interactions, and the electropositive hydrogen atoms as sites for negative interactions.
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
The Quantum Theory of Atoms-in-Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atomic properties and the nature of chemical bonds. A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, can be used to classify interactions as either shared-shell (covalent) or closed-shell (noncovalent, such as hydrogen bonds or van der Waals interactions). A QTAIM analysis of this compound would allow for the characterization of all its intramolecular and potential intermolecular interactions.
Noncovalent Interaction (NCIplot) Index Analysis
The Noncovalent Interaction (NCIplot) index is a visualization technique that reveals noncovalent interactions in real space. It is based on the electron density and its reduced density gradient. NCI plots generate surfaces that highlight different types of interactions: large, green surfaces typically indicate weak van der Waals forces, blue surfaces signify strong attractive interactions like hydrogen bonds, and red surfaces denote repulsive steric clashes. For this compound, an NCIplot analysis would provide a detailed map of the subtle forces that dictate its packing in the solid state and its interactions in solution.
Hirshfeld Surface Analysis and Associated Two-Dimensional Fingerprint Plots
A comprehensive search of scientific literature reveals a lack of specific studies focused on the Hirshfeld surface analysis and the associated two-dimensional fingerprint plots for this compound. While this analytical technique is valuable for examining intermolecular interactions in crystalline solids, it appears that no research has been published detailing such an investigation for this particular compound.
Computational Modeling of Reaction Mechanisms (e.g., Transition State Analysis, Decomposition Pathways)
Similarly, there is no available research in the public domain concerning the computational modeling of reaction mechanisms, such as transition state analysis or decomposition pathways, specifically for this compound. Computational studies are essential for understanding the reactivity and stability of a molecule; however, it seems that this compound has not yet been the subject of such theoretical investigations.
Synthesis and Exploration of Derivatives and Analogs of Ethyl 3 2,3 Dichlorophenyl 3 Oxopropanoate
Structural Modifications of the Dichlorophenyl Ring
The substitution pattern on the phenyl ring is a critical determinant of a molecule's steric and electronic properties. Altering the position of the chlorine atoms or introducing different substituents allows for a fine-tuning of these characteristics.
Investigation of Positional Isomers (e.g., 2,4-dichloro, 3,4-dichloro, 3,5-dichloro substituted analogues)
The synthesis of positional isomers of ethyl 3-(dichlorophenyl)-3-oxopropanoate is a fundamental strategy to probe the impact of substituent placement. The general synthetic route to these β-keto esters involves a Claisen condensation reaction between a substituted acetophenone (B1666503) and a dialkyl carbonate. For instance, the synthesis of a monochlorinated analog, ethyl 3-(4-chlorophenyl)-3-oxopropanoate, is achieved by reacting 4-chloroacetophenone with diethyl carbonate in the presence of a strong base like sodium hydride. prepchem.com This methodology is broadly applicable to the synthesis of various dichlorinated isomers.
Commercially available starting materials and documented syntheses confirm the accessibility of several key positional isomers, including the 2,4-dichloro, 3,4-dichloro, and 3,5-dichloro analogs. uni.luuni.lubldpharm.com Each isomer presents a unique electronic and steric profile, which can significantly influence its chemical reactivity and interaction with biological systems.
Interactive Data Table: Positional Isomers of Ethyl 3-(dichlorophenyl)-3-oxopropanoate
| Compound Name | Molecular Formula | CAS Number | Key Characteristics |
| Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | C₁₁H₁₀Cl₂O₃ | 542007-01-2 | Isomer with chlorine atoms at positions 2 and 4. uni.lu |
| Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | C₁₁H₁₀Cl₂O₃ | 2758176-12-3 | Isomer with chlorine atoms at positions 3 and 4. uni.lu |
| Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | C₁₁H₁₀Cl₂O₃ | 172168-01-3 | Isomer with chlorine atoms at positions 3 and 5. bldpharm.com |
Introduction of Other Halogens or Substituents onto the Phenyl Ring
Beyond rearranging the existing chlorine atoms, the introduction of different halogens or other functional groups onto the phenyl ring offers another avenue for structural diversification. This allows for the exploration of a wider range of electronic effects, from the highly electronegative fluorine to the more polarizable bromine and iodine, as well as the introduction of electron-donating or -withdrawing groups.
An example of this strategy is the synthesis of ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. chemsynthesis.com The addition of a fluorine atom to the dichlorophenyl ring further modifies the electronic landscape of the molecule. The synthesis of such compounds would typically start from the corresponding substituted acetophenone, in this case, 2',4'-dichloro-5'-fluoroacetophenone, followed by a Claisen condensation. The synthesis of the required precursors, such as variously substituted benzonitriles or benzoic acids, provides a route to a wide array of analogs. google.comchemicalbook.com
Modifications of the Ester Moiety
The ester functional group is another key site for chemical modification, influencing properties such as solubility, stability, and reactivity.
Variations in the Alkyl Group of the Ester
Altering the alkyl group of the ester from ethyl to other variants like methyl or tert-butyl is a straightforward modification. This is typically achieved by using the corresponding dialkyl carbonate (e.g., dimethyl carbonate for a methyl ester) during the initial Claisen condensation synthesis. Alternatively, transesterification of the final ethyl ester product can be performed, though direct synthesis is often more efficient.
The synthesis of methyl and tert-butyl esters of related halogenated phenyl-3-oxopropanoates has been documented. For example, methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate and methyl 3-(2-chlorophenyl)-3-oxopropanoate are known compounds. uni.lusigmaaldrich.com The synthesis of tert-butyl esters often requires specific conditions, such as using tert-butyl acetate (B1210297) as a reactant or employing methods like the Steglich esterification. rsc.orgmdpi.com The size and nature of the alkyl group can impact the molecule's pharmacokinetic profile and its susceptibility to hydrolysis by esterases.
Interactive Data Table: Alkyl Ester Variations
| Compound Name | Molecular Formula | Key Features |
| Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | C₁₀H₈Cl₂O₃ | Methyl ester analog of the 2,4-dichloro isomer. uni.lu |
| tert-Butyl 3-(aryl)-3-oxopropanoate derivatives | Varies | tert-Butyl group provides steric bulk, potentially increasing hydrolytic stability. google.com |
| Ethyl 3-phenylpropanoate | C₁₁H₁₄O₂ | A related, non-halogenated compound for structural comparison. nih.gov |
Replacement with Other Carbonyl or Nitrogen-Containing Functional Groups
The ester moiety can be chemically transformed into a variety of other functional groups. A common and significant transformation is the conversion to an amide. Amides are generally more resistant to hydrolysis than esters and offer an additional site for hydrogen bonding.
The synthesis of amides from β-keto esters can be achieved by direct aminolysis, where the ester is reacted with an amine. This reaction may require elevated temperatures or catalysis. Alternatively, the ester can first be hydrolyzed to the corresponding β-keto acid, which is then coupled with an amine using standard peptide coupling reagents. This two-step process is often more versatile and provides higher yields. The synthesis of amide derivatives from various carboxylic acids and esters is a well-established area of organic chemistry, with numerous procedures available for coupling with different amines to generate a library of amide analogs. sphinxsai.comderpharmachemica.com
Derivatization at the Beta-Keto Position
The carbon atom situated between the two carbonyl groups (the α-carbon or β-keto position) is particularly reactive due to the electron-withdrawing nature of the adjacent carbonyls. The protons on this carbon are acidic, allowing for the formation of a stabilized enolate anion. This enolate is a potent nucleophile and can participate in a wide range of chemical reactions, making the β-keto position an ideal site for derivatization.
Common reactions at this position include alkylation, where the enolate reacts with an alkyl halide to introduce an alkyl substituent. orgsyn.org Another important class of reactions involves condensation with various electrophiles. For example, β-keto esters are key starting materials in the Hantzsch pyridine (B92270) synthesis and similar cyclization reactions to form a variety of heterocycles. They can react with α-haloketones and a nitrogen source (like ammonia (B1221849) or thiourea) to produce substituted pyridines, thiazoles, and other heterocyclic systems. nih.govresearchgate.net The reaction of β-keto esters with diazo compounds, often catalyzed by Lewis acids, can also be used to form new carbon-carbon bonds or induce ring expansion in cyclic systems. researchgate.net These derivatizations allow for the introduction of significant structural complexity and the exploration of new chemical space.
Stereoselective Reduction to Hydroxy Esters
The reduction of the keto group in β-keto esters like Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate yields β-hydroxy esters, which are crucial chiral intermediates in the synthesis of many biologically active compounds. Achieving high stereoselectivity in this reduction is a significant focus of chemical research.
Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), has emerged as a powerful method for the stereoselective reduction of ketones. These enzymes can exhibit high levels of enantioselectivity and diastereoselectivity under mild reaction conditions. For instance, short-chain dehydrogenases/reductases (SDRs) have been successfully employed for the stereoselective bioreduction of analogous β-keto esters. A putative 3-oxoacyl-acyl-carrier-protein reductase, ChKRED12, was found to catalyze the NADPH-dependent reduction of ethyl 3-oxo-3-(2-thienyl)propanoate to its corresponding (S)-hydroxy ester with excellent stereoselectivity (>99% ee). researchgate.net This biocatalytic approach, when coupled with a cofactor recycling system, allows for the efficient and complete conversion of the starting keto ester into a single enantiomer of the hydroxy ester product. researchgate.net Such methodologies are directly applicable to the stereoselective reduction of this compound to produce the corresponding chiral ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate.
The table below illustrates the results of stereoselective bioreduction on a similar substrate, highlighting the potential of this method.
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |
| Ethyl 3-oxo-3-(2-thienyl) propanoate | ChKRED12 | Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate | >99% |
| Ethyl 2-methoxy-3-oxo-3-phenylpropanoate | ChKRED12 Mutants | (2S,3S)- or (2R,3R)-EMHP | >99% |
Reactions Involving Nitrogen or Sulfur Nucleophiles
The 1,3-dicarbonyl system of this compound is highly susceptible to attack by various nucleophiles. Reactions with nitrogen and sulfur nucleophiles are particularly useful for the synthesis of heterocyclic compounds.
Nitrogen Nucleophiles: Primary amines and hydrazines are common nitrogen nucleophiles that react with β-keto esters. The reaction with hydrazine (B178648) or its derivatives is a classical method for synthesizing pyrazoles (see section 6.4). Other nitrogen nucleophiles can react to form enamines or participate in condensation reactions. For example, 1,4-dichloro-1,4-diphenyl-2,3-diazabutadiene reacts with potassium cyanate (B1221674), a source of the cyanate nucleophile, to yield a triazolone derivative. rsc.org Similarly, reactions of 3-oxo-2-arylhydrazonopropanals with ammonium (B1175870) acetate can lead to the formation of aminonicotinates through a series of condensation and cyclization steps. mdpi.com
Sulfur Nucleophiles: Sulfur-containing compounds are potent nucleophiles, and their reactions with β-dicarbonyls are well-established. libretexts.org Thiolate anions (RS⁻), easily generated from thiols, are excellent nucleophiles in SN2 reactions and can react with activated substrates. msu.edumasterorganicchemistry.com For the β-keto ester, direct reaction with a sulfur nucleophile might require prior activation of one of the carbonyl groups. More commonly, reagents that facilitate cyclization are used. For instance, reacting a 1,3-dicarbonyl compound with Lawesson's reagent can convert one or both carbonyl oxygens to sulfur, paving the way for thiophene (B33073) synthesis. Furthermore, reactions with reagents like sodium hydrosulfide (B80085) or thiourea (B124793) can lead to the formation of sulfur-containing heterocycles such as thiadiazoles. rsc.org The increased nucleophilicity of sulfur compared to oxygen is a key principle governing these transformations. msu.edulibretexts.org
Synthesis of Polycyclic and Heterocyclic Analogs
The scaffold of this compound is a valuable starting point for constructing a variety of polycyclic and heterocyclic systems with potential biological activities.
Indole (B1671886) Derivatives: The synthesis of indole derivatives often involves classic methods like the Fischer indole synthesis, which typically utilizes a ketone or aldehyde and a phenylhydrazine (B124118) derivative. nih.govresearchgate.net To use this compound in such a synthesis, it would first need to be chemically modified. An alternative approach involves Knoevenagel condensation of indole-3-carboxaldehyde (B46971) with active methylene (B1212753) compounds, followed by further transformations. acgpubs.org While not a direct use of the title compound, its derivatives could serve as the active methylene component in similar condensation reactions to build substituted indoles. openmedicinalchemistryjournal.com The construction of the indole ring system can also be achieved through catalyst-free multi-component reactions (MCRs), for example, by reacting indole with aldehydes and C-H activated acids. openmedicinalchemistryjournal.com
Pyrazole (B372694) Derivatives: The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a straightforward and widely used reaction. The condensation of a β-keto ester like this compound with hydrazine or substituted hydrazines provides a direct route to pyrazolone (B3327878) derivatives. minia.edu.egnih.gov The reaction proceeds via initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the β-keto ester and the hydrazine. mdpi.com This method allows for the synthesis of a diverse library of 1,3,5-substituted pyrazoles. nih.govmdpi.com
| Reactants | Product Type | Reference |
| Substituted carboxylic acid hydrazides and diethyl (E)-2,3-dicyanobutenedioate | Pyrazolone derivatives | minia.edu.eg |
| α,β-Ethylenic ketone and arylhydrazine | 1,3,5-Trisubstituted pyrazole | nih.gov |
| Acetylenic ketones and arylhydrazines | 1,3,5-Trisubstituted pyrazoles | mdpi.com |
| Arylhydrazononitriles and hydroxylamine | 4-Amino-5-cyano-pyrazole derivatives | researchgate.net |
Chromenone Derivatives: Chromenone (or 4H-chromen-4-one) derivatives can be synthesized from β-keto esters through reactions such as the Simonis chromone (B188151) synthesis. This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-keto ester. The 2,3-dichlorophenyl group from the starting ester would be incorporated as a substituent on the final chromenone structure. Various chromenone derivatives have been synthesized and evaluated for biological activities, such as the inhibition of interleukin-5 (IL-5). umn.edunih.gov The synthesis often involves multiple steps, including Michael addition and subsequent cyclization reactions. clockss.org For example, l-proline (B1679175) has been used to catalyze a three-component reaction between 4-hydroxy-2H-chromene-2-thione, an aromatic aldehyde, and dimedone to produce chromeno[2,3-b]chromenes. rsc.org
Selenazole Derivatives: The synthesis of 1,3-selenazoles can be achieved through variations of the Hantzsch thiazole (B1198619) synthesis. mdpi.com This typically involves the cyclocondensation of an α-haloketone with a selenium-containing nucleophile like a selenoamide or selenourea. mdpi.comirapa.org To utilize this compound, it would first need to be converted into the corresponding α-haloketone derivative. This can be accomplished by halogenation at the α-carbon (the C2 position). The resulting α-halo-β-keto ester could then be reacted with a selenoamide (ArC(Se)NH₂) to form the substituted selenazole ring. irapa.orgnih.gov Various functionalized 2-arylamino-1,3-selenazoles have been prepared by the cyclocondensation of arylselenoureas with α-haloketones. mdpi.commdpi.com
Biological Activity and Mechanistic Research Excluding Clinical Data
Exploration of Other Biological Potentials as Research Leads (e.g., Antitumor, Antiviral, Anti-inflammatory)
Without primary or secondary research sources, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary to elucidate the potential biological activities of Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate.
Advanced Applications in Organic and Medicinal Chemistry Research
Strategic Role as a Precursor in Multi-Step Organic Synthesis
The utility of Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate as a precursor is most prominently demonstrated in the synthesis of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. The 1,3-dicarbonyl functionality of the β-keto ester allows it to participate in a variety of condensation reactions to form five- and six-membered rings.
Synthesis of Quinolines: The Friedländer annulation is a classic method for quinoline (B57606) synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, such as this compound. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to afford the quinoline ring system. The presence of the 2,3-dichlorophenyl substituent on the resulting quinoline can significantly influence its biological activity.
Synthesis of Pyrazoles: The Knorr pyrazole (B372694) synthesis offers a straightforward route to pyrazole derivatives from β-keto esters and hydrazines. In this reaction, this compound can react with a hydrazine (B178648) to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield a pyrazolone (B3327878). Pyrazoles are a well-known class of compounds with a broad spectrum of pharmacological activities.
Synthesis of Pyrimidines: The Biginelli reaction, a one-pot multicomponent reaction, provides an efficient pathway to dihydropyrimidinones. This reaction involves the acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793). This compound can serve as the β-keto ester component, leading to the formation of pyrimidine (B1678525) derivatives with the dichlorophenyl moiety, which are of interest in drug discovery.
A summary of heterocyclic syntheses utilizing β-keto esters like this compound is presented in the table below.
| Reaction Name | Reactants | Product Heterocycle |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, β-Keto ester | Quinoline |
| Knorr Pyrazole Synthesis | Hydrazine, β-Keto ester | Pyrazole |
| Biginelli Reaction | Aldehyde, β-Keto ester, Urea/Thiourea | Dihydropyrimidinone |
Utilization in Ligand Design for Catalysis and Coordination Chemistry
The 1,3-dicarbonyl motif in this compound makes it an excellent candidate for the design of bidentate ligands. The enolate form of the β-keto ester can coordinate to a metal center through both oxygen atoms, forming a stable six-membered chelate ring.
The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the substituents on the phenyl ring. The electron-withdrawing nature of the two chlorine atoms in this compound can modulate the Lewis acidity of the metal center, which is a critical factor in many catalytic transformations. These tailored ligands can be employed in a variety of metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations.
Furthermore, the dichlorophenyl group can provide steric bulk, which can influence the selectivity of the catalytic reaction. The ability to systematically modify both the electronic and steric properties of the ligand by choosing appropriately substituted β-keto esters is a powerful tool in the development of new and efficient catalysts.
Application as Chemical Probes in Biochemical Systems
Due to its reactive nature, this compound and its derivatives have the potential to be developed as chemical probes to study biological systems. For instance, the β-keto ester functionality can act as a Michael acceptor or react with nucleophilic residues in the active sites of enzymes.
By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, into the structure of this compound, it is possible to create probes for activity-based protein profiling (ABPP). ABPP is a powerful chemical proteomic technology used to identify and characterize enzyme activities in complex biological samples. The dichlorophenyl substituent can confer specific binding properties, directing the probe to a particular class of enzymes.
The development of such chemical probes can provide valuable insights into enzyme function and regulation, and can aid in the discovery of new drug targets and diagnostic markers.
Contributions to the Development of Novel Synthetic Methodologies
This compound is a valuable substrate for the development of new synthetic methods. Its well-defined reactivity allows it to be used as a model compound to test the scope and limitations of new catalytic systems and reaction conditions.
For example, its participation in multicomponent reactions (MCRs) is an area of active research. MCRs are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. The use of this compound in MCRs can lead to the rapid generation of libraries of complex molecules with potential biological activity.
Moreover, the development of enantioselective transformations involving β-keto esters is a major focus in modern organic synthesis. Chiral catalysts can be used to control the stereochemical outcome of reactions involving this compound, providing access to enantiomerically pure building blocks for the synthesis of chiral drugs.
Emerging Research Trends and Future Prospects
Implementation of Green Chemistry Principles in Synthesis
The synthesis of β-keto esters is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of hazardous substances and waste. patsnap.comnih.gov Traditional methods for synthesizing β-keto esters often involve strong bases and require significant energy input. nih.gov Modern approaches, however, are focusing on more environmentally benign alternatives.
Future research into the synthesis of Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate is likely to explore:
Catalytic Processes: The use of heterogeneous catalysts, particularly those derived from renewable resources, can facilitate esterification reactions under milder conditions, thereby reducing energy consumption. patsnap.com
Alternative Solvents: The exploration of green solvents, such as bio-based options like ethyl lactate (B86563), is a promising avenue. eurekaselect.comresearchgate.net These solvents are not only environmentally friendly but can also be economically viable. eurekaselect.comresearchgate.net
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized to minimize waste. patsnap.com Lipase-catalyzed transesterification is one such method that offers mild, solvent-free conditions. google.com
| Green Chemistry Approach | Potential Advantage for Synthesis | Relevant Research Area |
| Heterogeneous Catalysis | Reduced energy consumption and catalyst reusability. | Solid acid catalysts from renewable sources. patsnap.com |
| Bio-based Solvents | Lower environmental impact and potential for biodegradability. | Use of ethyl lactate as a reaction medium. eurekaselect.comresearchgate.net |
| Enzymatic Synthesis | High selectivity and mild, solvent-free reaction conditions. | Lipase-catalyzed transesterification. google.com |
Application of Advanced Spectroscopic Techniques for Dynamic Studies
Understanding the dynamic behavior of molecules like this compound is crucial for optimizing their reactivity and application. Advanced spectroscopic techniques are at the forefront of these investigations. A key area of interest for β-keto esters is the study of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of two forms.
Spectroscopic methods that are proving invaluable include:
In-situ Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques allow for the real-time monitoring of reactions, providing insights into reaction mechanisms and the influence of catalysts and solvents. mdpi.com For instance, in-situ FT-IR can reveal how the carbonyl group of an ester interacts with a catalyst's active sites. mdpi.com
Solvent-Dependent Spectroscopic Analysis: The keto-enol equilibrium of β-keto esters is often sensitive to the polarity of the solvent. mdpi.com By employing techniques like ¹H-NMR and UV-Visible spectroscopy in various solvents, researchers can quantify the percentage of each tautomer and understand how the solvent environment influences the molecule's structure and reactivity. mdpi.com
High-Throughput Screening Methodologies for Derivative Discovery
High-throughput screening (HTS) is a powerful tool for rapidly assessing large numbers of chemical compounds for a specific activity. For this compound, HTS can accelerate the discovery of new derivatives with enhanced properties for various applications, including pharmaceuticals and materials science. plos.org
β-keto esters are valuable precursors for synthesizing β-amino acids, which are important building blocks for certain pharmaceuticals. plos.org HTS assays can be employed to identify efficient hydrolases for the hydrolysis of β-keto esters, a key step in this synthetic pathway. plos.org Different HTS methods that can be applied include:
Coupled Enzymatic Reactions: These assays can detect the alcohol released during ester hydrolysis through luminescence or absorption. plos.org
pH-Shift Assays: The formation of a carboxylic acid during hydrolysis leads to a pH change, which can be detected using an indicator dye. plos.org This method has been shown to be robust and inexpensive for screening hydrolase activity. plos.org
The implementation of HTS allows for the rapid screening of enzyme and substrate libraries, facilitating the discovery of novel biocatalysts and derivatives with desired functionalities. plos.org
Synergistic Integration of Computational and Experimental Approaches
The combination of computational modeling and experimental work provides a powerful paradigm for the rational design of new molecules and the elucidation of their properties. For this compound and its derivatives, this integrated approach can guide synthesis and predict biological activity.
A prime example of this synergy is in the design of novel antibacterial agents. nih.gov Researchers have designed and synthesized β-keto ester analogues of natural bacterial signaling molecules. nih.gov This process involves:
Computational Analysis: Density Functional Theory (DFT) calculations can be used to analyze the reactivity of the designed compounds, while molecular docking and molecular dynamics simulations can predict their interaction with biological targets like bacterial proteins. nih.gov
Chemical Synthesis and Characterization: The computationally designed compounds are then synthesized and their structures confirmed using techniques like NMR spectroscopy. nih.gov
In Vitro Evaluation: The synthesized compounds are tested for their biological activity, for instance, their ability to inhibit bacterial growth. nih.gov
This iterative cycle of computational prediction and experimental validation allows for a more targeted and efficient discovery process.
Future Potential in Advanced Materials and Specialty Chemicals Research
β-keto esters are recognized as versatile building blocks in organic synthesis due to their multiple reactive sites. researchgate.netresearchgate.net This versatility positions compounds like this compound as valuable intermediates for the development of advanced materials and specialty chemicals.
Potential future applications include:
Pharmaceutical Synthesis: As precursors to complex molecules, β-keto esters are crucial in the synthesis of a wide range of pharmaceuticals. rsc.org Their derivatives are being investigated for various biological activities. evitachem.com
Functional Materials: The unique chemical structure of β-keto esters makes them suitable for incorporation into polymers and coatings, potentially imparting specific properties to these materials. evitachem.com
Complex Molecule Synthesis: The ability to undergo a variety of palladium-catalyzed reactions expands the synthetic utility of β-keto esters, enabling the construction of intricate molecular architectures that would be difficult to achieve through traditional methods. nih.gov
The continued exploration of the reactivity of this compound and related compounds is expected to unlock new opportunities in these and other areas of materials and chemical science.
Q & A
Q. What are the common synthetic routes for Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via esterification of 3-(2,3-dichlorophenyl)-3-oxopropanoic acid with ethanol under acidic catalysis. Key factors include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid enhances esterification efficiency .
- Temperature control : Reflux conditions (70–80°C) optimize reaction rates while minimizing side reactions like hydrolysis .
- Purification : Column chromatography or recrystallization improves purity, with solvent systems (e.g., hexane/ethyl acetate) tailored to isolate the ester product .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (keto C=O) confirm functional groups .
Q. What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Intermediate synthesis : Serves as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents, via nucleophilic substitution at the β-keto position .
- Structure-activity studies : Modifications at the dichlorophenyl or ester group are explored to optimize pharmacokinetic properties (e.g., lipophilicity, metabolic stability) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives by correlating proton and carbon shifts .
- X-ray crystallography : Provides definitive confirmation of stereochemistry and substituent positioning, especially for polymorphic forms .
- Computational validation : Density Functional Theory (DFT) simulations predict NMR/IR spectra, identifying discrepancies caused by solvent effects or tautomerism .
Q. How does the electronic nature of the dichlorophenyl group affect the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Electron-withdrawing effects : The 2,3-dichloro substitution increases electrophilicity at the β-keto carbon, accelerating nucleophilic attacks (e.g., by amines or Grignard reagents). Comparative studies with mono- or trichloro analogs show reduced reactivity in less electron-deficient systems .
- Steric hindrance : Ortho-chloro groups may impede bulky nucleophiles, requiring polar aprotic solvents (e.g., DMF) to enhance accessibility .
Q. What computational methods are used to predict the biological activity of derivatives, and how do they compare with experimental data?
Methodological Answer:
- Molecular docking : Screens derivatives against target proteins (e.g., Pks13 in Mycobacterium tuberculosis), prioritizing candidates with high binding affinity .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups enhance antibacterial potency in vitro .
- Validation : In vitro assays (e.g., MIC testing) confirm predictions, with deviations analyzed via meta-dynamics simulations to assess binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
